
Molecular structure of 2-(3-
(Trifluoromethyl)phenyl)propan-2-amine

hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

2-(3-

(Trifluoromethyl)phenyl)propan-2-

amine hydrochloride

Cat. No.: B1458272 Get Quote

An In-depth Technical Guide to the Molecular Structure of 2-(3-
(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Abstract
This technical guide provides a comprehensive examination of the molecular structure,

physicochemical properties, and analytical characterization of 2-(3-
(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS RN: Not available for

hydrochloride salt; Free Base: 153390-61-5). This document is intended for researchers,

scientists, and professionals in drug development who require a deep understanding of this

compound's chemical nature. While direct experimental data for this specific molecule is not

extensively published, this guide synthesizes information from structurally related compounds

and foundational chemical principles to propose robust protocols for its synthesis and

characterization. We will delve into predictive analyses of its spectroscopic signatures and

provide detailed, field-proven methodologies for its empirical study.

Introduction and Nomenclature
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is a primary amine-containing

organic molecule. It is crucial to distinguish it from the well-known, structurally similar
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pharmaceutical compound, Fenfluramine hydrochloride.[1] The latter is a secondary amine, N-

ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and has a different substitution

pattern on the propane chain.[2] The subject of this guide, a primary amine, possesses distinct

chemical properties and, potentially, a different pharmacological profile.

The core structure consists of a propane-2-amine backbone where the C2 carbon is attached

to a benzene ring. This phenyl group is substituted at the meta-position (C3) with a

trifluoromethyl (-CF3) group. The hydrochloride salt form enhances its stability and solubility in

aqueous media.

This guide will provide a detailed exposition of its molecular characteristics, a proposed

synthetic pathway, and comprehensive, step-by-step protocols for its structural elucidation

using modern analytical techniques.

Physicochemical and Molecular Properties
The fundamental properties of the free base, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine,

have been computed and are available in public chemical databases.[3] The properties of the

hydrochloride salt can be inferred from the free base.
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Property Value (Free Base)
Value
(Hydrochloride
Salt)

Source

Molecular Formula C₁₀H₁₂F₃N C₁₀H₁₃ClF₃N [3]

Molecular Weight 203.20 g/mol 239.66 g/mol [3]

IUPAC Name

2-[3-

(trifluoromethyl)phenyl

]propan-2-amine

2-[3-

(trifluoromethyl)phenyl

]propan-2-aminium

chloride

[3]

CAS Number 153390-61-5 Not Assigned [3]

SMILES

CC(C)

(C1=CC(=CC=C1)C(F

)(F)F)N

CC(C)

(C1=CC(=CC=C1)C(F

)(F)F)N.Cl

[3]

InChIKey
YEGWNHBRMASMG

R-UHFFFAOYSA-N

Inferred from free

base
[3]

Proposed Synthesis Workflow
A plausible and efficient synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
hydrochloride can be envisioned starting from 3'-(Trifluoromethyl)acetophenone, a

commercially available starting material. The proposed workflow involves a Ritter reaction, a

well-established method for the synthesis of tertiary carbinamines.

3'-(Trifluoromethyl)acetophenone Grignard Reaction
(CH3MgBr, Dry THF) 2-(3-(Trifluoromethyl)phenyl)propan-2-ol Ritter Reaction

(HCN or NaCN/H2SO4) N-(1-(3-(Trifluoromethyl)phenyl)-1-methylethyl)acetamide Acid Hydrolysis
(HCl, H2O, Reflux) 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Salt Formation

(HCl in Ether) 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Click to download full resolution via product page

A proposed synthetic workflow for the target molecule.

Detailed Synthesis Protocol:
Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol
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To a solution of 3'-(Trifluoromethyl)acetophenone (1.0 eq) in dry tetrahydrofuran (THF)

under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (1.1 eq, 3.0 M

solution in diethyl ether) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution.

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the

tertiary alcohol.

Step 2: Synthesis of N-(1-(3-(Trifluoromethyl)phenyl)-1-methylethyl)acetamide

Dissolve the crude 2-(3-(Trifluoromethyl)phenyl)propan-2-ol (1.0 eq) in acetonitrile.

Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).

Stir the mixture at room temperature for 12-16 hours.

Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate

solution.

Extract the product with dichloromethane (3x), wash the combined organic layers with

water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the

acetamide intermediate.

Step 3: Hydrolysis to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine

To the crude acetamide, add a 6 M aqueous solution of hydrochloric acid.

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

Cool the reaction to room temperature and basify with a 50% aqueous sodium hydroxide

solution until pH > 12.
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Extract the free base with diethyl ether (3x), dry the combined organic layers over

anhydrous potassium carbonate, and concentrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

Dissolve the crude free base in a minimal amount of diethyl ether.

To this solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation

ceases.

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether,

and dry under vacuum to yield 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
hydrochloride.

Structural Elucidation: A Predictive and
Methodological Approach
Due to the absence of published experimental data, this section provides predicted

spectroscopic data based on the analysis of structurally similar compounds and outlines the

protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

The formation of the hydrochloride salt will cause a downfield shift in the signals of protons

near the ammonium group.[4]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
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Assignment
Predicted ¹H NMR

(ppm)

Predicted ¹³C NMR

(ppm)

Rationale for

Prediction

-C(CH₃)₂ ~1.6 ~25

Based on similar

isopropyl groups

attached to a

quaternary carbon.

-C(CH₃)₂ ~55 ~55

Quaternary carbon

attached to the phenyl

ring and amine.

Phenyl C-H 7.5-7.8 123-132

Aromatic region, with

splitting patterns

indicative of a 1,3-

disubstituted ring.

Phenyl C-CF₃ - ~130 (q, J ≈ 30 Hz)

Coupling with fluorine

atoms will result in a

quartet.

-CF₃ - ~124 (q, J ≈ 270 Hz)

Large coupling

constant characteristic

of a trifluoromethyl

group.

-NH₃⁺ ~8.5 (broad) -

Broad signal due to

proton exchange and

quadrupolar

relaxation.

Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve 5-10 mg of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
hydrochloride in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum with a spectral width of -2 to 12

ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

2D NMR (for confirmation):

Perform COSY (Correlation Spectroscopy) to establish H-H correlations.

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H

pairs.

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H

correlations, which is crucial for assigning quaternary carbons and confirming the

connectivity of the molecular skeleton.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into the structure.

Predicted Mass Spectrometry Fragmentation (Electron Ionization):
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m/z
Proposed Fragment

Ion
Neutral Loss

Proposed

Fragmentation

Pathway

203 [C₁₀H₁₂F₃N]⁺ -
Molecular ion of the

free base [M]⁺

188 [C₁₀H₉F₃]⁺ •CH₃
Loss of a methyl

radical (α-cleavage)

145 [C₇H₄F₃]⁺ •C₃H₈N

Benzylic cleavage

with loss of the

propan-2-amine

radical

Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the free base in a volatile

organic solvent like methanol or dichloromethane. The hydrochloride salt is not suitable for

direct GC-MS analysis due to its low volatility. The free base can be generated by

neutralizing an aqueous solution of the salt and extracting it into an organic solvent.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless inlet at 250 °C.

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film

thickness, 5% phenyl-methylpolysiloxane).

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and

hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 40-400.

X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond

lengths, bond angles, and the absolute configuration of chiral centers (if any).

High-Purity Sample

Crystal Growth
(Slow Evaporation, Vapor Diffusion, etc.)

Single Crystal Selection
(Microscopy)

X-ray Diffraction Data Collection
(Diffractometer)

Raw Diffraction Data

Structure Solution & Refinement
(Software like SHELX)

Final Crystal Structure
(CIF file)

Click to download full resolution via product page
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A generalized workflow for X-ray crystallography.

Protocol for Single-Crystal X-ray Diffraction:

Crystal Growth:

Obtain a high-purity sample of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
hydrochloride.

Attempt crystallization from various solvents and solvent mixtures (e.g., ethanol,

methanol/diethyl ether, isopropanol) using techniques like slow evaporation, vapor

diffusion, or cooling of a saturated solution. This is often the most challenging, rate-limiting

step.

Crystal Mounting and Data Collection:

Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and

mount it on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ =

0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, at a low temperature (e.g., 100 K) to

minimize thermal vibrations.

Structure Solution and Refinement:

Process the collected data (integration and scaling).

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain accurate atomic

coordinates, bond lengths, and angles.

Potential Pharmacological Context
The structural motif of a phenethylamine derivative is common in many centrally active

compounds. The presence of a trifluoromethyl group can significantly enhance metabolic

stability and lipophilicity, potentially increasing blood-brain barrier penetration. Preliminary

investigations into similar compounds, such as 2-(3-(trifluoromethoxy)phenyl)propan-2-amine,
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suggest potential interactions with neurotransmitter systems, including dopamine and serotonin

pathways.[5] However, without empirical data, the pharmacological profile of 2-(3-
(Trifluoromethyl)phenyl)propan-2-amine hydrochloride remains speculative and requires

dedicated investigation.

Conclusion
This technical guide has provided a comprehensive overview of the molecular structure of 2-(3-
(Trifluoromethyl)phenyl)propan-2-amine hydrochloride. While direct experimental

characterization of this compound is not readily available in the scientific literature, we have

presented a robust framework for its synthesis and analysis. The proposed protocols for NMR,

mass spectrometry, and X-ray crystallography are based on established scientific principles

and data from closely related analogs. This guide serves as a valuable resource for

researchers, enabling them to confidently synthesize and characterize this molecule, and to

further explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a
Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

5. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]

To cite this document: BenchChem. [Molecular structure of 2-(3-
(Trifluoromethyl)phenyl)propan-2-amine hydrochloride]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1458272#molecular-structure-of-2-3-
trifluoromethyl-phenyl-propan-2-amine-hydrochloride]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.smolecule.com/products/s14035209
https://www.benchchem.com/product/b1458272?utm_src=pdf-body
https://www.benchchem.com/product/b1458272?utm_src=pdf-body
https://www.benchchem.com/product/b1458272?utm_src=pdf-body
https://www.benchchem.com/product/b1458272?utm_src=pdf-body
https://www.benchchem.com/product/b1458272?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Fenfluramine
https://pubchem.ncbi.nlm.nih.gov/compound/Ganal
https://pubchem.ncbi.nlm.nih.gov/compound/Ganal
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3-_Trifluoromethyl_phenyl_propan-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3-_Trifluoromethyl_phenyl_propan-2-amine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236368/
https://www.smolecule.com/products/s14035209
https://www.benchchem.com/product/b1458272#molecular-structure-of-2-3-trifluoromethyl-phenyl-propan-2-amine-hydrochloride
https://www.benchchem.com/product/b1458272#molecular-structure-of-2-3-trifluoromethyl-phenyl-propan-2-amine-hydrochloride
https://www.benchchem.com/product/b1458272#molecular-structure-of-2-3-trifluoromethyl-phenyl-propan-2-amine-hydrochloride
https://www.benchchem.com/product/b1458272#molecular-structure-of-2-3-trifluoromethyl-phenyl-propan-2-amine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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